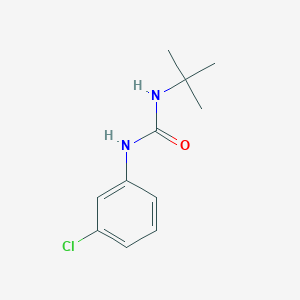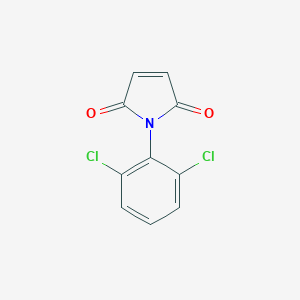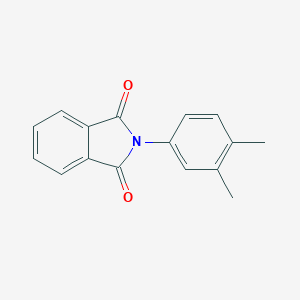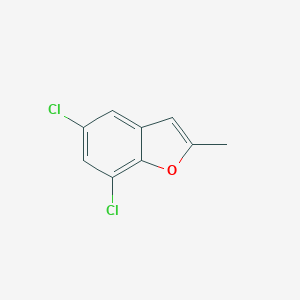
(2-羟基苯基)二苯甲醇
描述
“(2-Hydroxyphenyl)diphenylmethanol” is a chemical compound that is used for industrial and scientific research . It is also known as “2-Hydroxytriphenylcarbinol” and has other names such as “2- (1,1-diphenyl-1-hydroxymethyl)phenol”, “2- (hydroxy (diphenyl)methyl)phenol”, and "diphenyl (2-hydroxyphenyl)methanol" .
Synthesis Analysis
The synthesis of “(2-Hydroxyphenyl)diphenylmethanol” and its derivatives can be achieved through various methods. One such method involves the Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .Molecular Structure Analysis
The molecular structure of “(2-Hydroxyphenyl)diphenylmethanol” is complex and can be analyzed using various spectroscopic techniques. For instance, a Schiff-base complex 2- { ( E )- [2-hydroxyphenyl)imino]methyl}phenol has been synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination .Chemical Reactions Analysis
The chemical reactions involving “(2-Hydroxyphenyl)diphenylmethanol” are complex and can involve various pathways. For example, a study on the keto-enol tautomerization of 2-(2-Hydroxyphenyl)-1-azaazulene (2HPhAZ) and its thiol-thione (2MPhAZ) analogue has been performed using the density functional B3LYP method .Physical And Chemical Properties Analysis
“(2-Hydroxyphenyl)diphenylmethanol” has specific physical and chemical properties. It is classified as having acute toxicity - Category 4, Oral Skin irritation, Category 2 Serious eye damage, Category 1 Specific target organ toxicity – single exposure, Category 3 .科学研究应用
晶体结构和脱水反应
- 脱水和晶体结构分析: (2-羟基苯基)二苯甲醇在溶液和固态中均发生脱水反应。其晶体结构已被确定,揭示了化合物内分子间相互作用和氢键模式的见解 (Lewis et al., 1976)。
手性邻苯二甲酸法和X射线晶体学
- 对映体分离和结构确定: 该化合物已被用于使用手性邻苯二甲酸法进行对映体分离研究。X射线晶体学已被用于确定相关化合物的绝对构型 (Watanabe et al., 1999)。
氢键和分子组装
- 衍生物中的氢键: 对铁环甲醇衍生物的研究集中在氢键和分子组装上,为结构上与(2-羟基苯基)二苯甲醇相关的化合物的行为提供了见解 (Štěpnička & Císařová, 2002)。
化学合成和有机化学应用
- 肽合成: 该化合物已在肽合成的背景下被引用,特别是在氨基酸二苯甲酰酯的制备中 (Barlos et al., 1987)。
结构表征和分子相互作用
- 晶体堆积特征: 对该化合物的衍生物进行了研究,特别关注氢键和非极性相互作用类型,提供了关于分子相互作用和组装的见解 (Ferguson et al., 1995)。
在催化和合成反应中的应用
- 对映选择性合成: 已对(2-羟基苯基)二苯甲醇衍生物的对映选择性合成进行了研究,并探讨了它们在不对称催化中的应用 (Wu et al., 2013)。
氧化和自由基反应
- 氧化机制研究: 已探索了二苯甲醇衍生物氧化的机理方面,揭示了这些过程中的反应和降解产物 (Menachery et al., 2018)。
安全和危害
“(2-Hydroxyphenyl)diphenylmethanol” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-[hydroxy(diphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGTKPUEXVZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212647 | |
| Record name | Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)diphenylmethanol | |
CAS RN |
6326-60-9 | |
| Record name | 2-Hydroxytriphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYTRIPHENYLCARBINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYTRIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2XB0J02D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)


![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

